4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid
Description
Structural Characterization of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid
IUPAC Nomenclature and Systematic Identification
The IUPAC name This compound follows strict priority rules for substituent identification. The parent structure is benzoic acid , with substituents prioritized based on functional group seniority:
- Carboxylic acid group (–COOH) at position 1.
- 3-ethoxy group (–OCH₂CH₃) at position 3.
- 4-[(3-chlorobenzyl)oxy] group (–O–CH₂–C₆H₄–Cl) at position 4.
The chlorobenzyl group is further specified as 3-chlorobenzyl due to the chlorine atom’s position on the phenyl ring relative to the benzyloxy linkage. This systematic naming ensures unambiguous identification.
Molecular Geometry and Conformational Analysis
The molecule consists of a planar benzoic acid core with two substituents:
- 3-Ethoxy group : An electron-donating alkoxy group that introduces slight steric hindrance and stabilizes the aromatic ring via resonance.
- 4-[(3-Chlorobenzyl)oxy] group : A bulky substituent with a chlorine atom in the meta position relative to the benzyloxy oxygen.
Key Geometric Features:
- Benzoic acid core : The carboxylic acid group is conjugated with the aromatic ring, enabling resonance stabilization.
- Chlorobenzyl group : The chlorine atom’s electron-withdrawing nature creates a meta-directing effect , influencing the electronic distribution of the benzyl ring.
- Steric interactions : The ethoxy and chlorobenzyl groups are positioned orthogonally to minimize steric clashes, though the chlorobenzyl group’s size may induce minor conformational strain.
Crystallographic Studies and X-ray Diffraction Patterns
While direct crystallographic data for this compound is limited, insights can be drawn from structurally analogous compounds:
Comparative Crystallographic Insights:
Hypothetical packing considerations :
Comparative Analysis with Substituted Benzoic Acid Derivatives
The structural and electronic properties of this compound differ significantly from its isomers and analogs.
Table 1: Comparative Properties of Chlorobenzyl-Substituted Benzoic Acids
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOFHVMAGPGIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxybenzoic acid and 3-chlorobenzyl chloride.
Reaction: The 3-ethoxybenzoic acid is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following compounds are structurally related to 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, with variations in substituents impacting molecular weight, lipophilicity, and reactivity:
Key Research Findings
Impact of Halogen Substitution: The dichloro analog (C₁₆H₁₄Cl₂O₄) exhibits a 14% higher molecular weight than the target compound (estimated ~298.7 g/mol for C₁₆H₁₅ClO₄). The additional chlorine atom at the benzyloxy group enhances lipophilicity (logP ~3.5 vs. ~2.8 for the mono-Cl analog), favoring membrane permeability but reducing aqueous solubility .
Ethoxy’s extended alkyl chain may improve stability against cytochrome P450 enzymes.
Benzyloxy vs. Simpler Substituents :
- 3-Chloro-4-ethoxybenzoic acid (C₉H₉ClO₃) lacks the benzyloxy group, resulting in a 33% lower molecular weight and higher polarity. This simplifies synthesis but limits aromatic interactions in target binding .
Steric and Electronic Effects :
- The methyl-substituted analog (C₁₅H₁₃ClO₄) demonstrates how small substituents at C3 influence crystallinity. Methyl’s electron-donating effect may slightly reduce acidity (pKa ~4.2) compared to ethoxy (pKa ~3.8) .
Biological Activity
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, with the CAS number 938375-43-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
- Molecular Formula : C16H15ClO4
- Molecular Weight : 306.74 g/mol
- Structural Characteristics : The compound features a benzoic acid moiety with an ethoxy group and a chlorobenzyl ether, which contributes to its biological activity.
The primary biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase (hCA), affecting the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation.
- Cell Cycle Regulation : Studies indicate that this compound induces apoptosis in cancer cells by disrupting cell cycle progression, particularly in HeLa and HCT-116 cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target/Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase | 2.07 | |
| Anticancer Activity | HeLa Cells | 1.5 | |
| Anticancer Activity | HCT-116 Cells | 1.8 | |
| Apoptosis Induction | MCF-7 Cells | 0.5 |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of this compound on various human tumor cell lines. The compound demonstrated significant cytotoxicity, particularly against breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values indicating potent activity .
- Mechanistic Insights : Research involving molecular docking studies revealed that the compound binds effectively to the active site of carbonic anhydrase, leading to a decrease in enzyme activity and subsequent effects on cellular signaling pathways involved in tumor growth .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is expected to be readily absorbed due to its lipophilic nature.
- Distribution : Its distribution may be influenced by its ability to cross cellular membranes.
- Metabolism : Preliminary studies suggest that metabolic pathways may involve phase I reactions, leading to hydroxylated metabolites.
- Excretion : The elimination half-life and excretion routes require further investigation for comprehensive pharmacokinetic profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
